N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide
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Overview
Description
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide is a complex organic compound that features a pyrano[4,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with but-2-ynamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and are studied for their potential as PARP-1 inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2 and other kinases.
Uniqueness
N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide is unique due to its specific structural features and the presence of the but-2-ynamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-12(16)14-7-11-13-6-9-8-17-5-4-10(9)15-11/h6H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKGLTWACNCGCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C2COCCC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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